molecular formula C15H14O8 B1253705 Elephantorrhizol

Elephantorrhizol

Cat. No. B1253705
M. Wt: 322.27 g/mol
InChI Key: PONGJRZSHJPTOF-LKFCYVNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elephantorrhizol is a catechin.

Scientific Research Applications

1. Antimicrobial and Antidiarrhoeal Activities

Elephantorrhiza elephantina, a source of Elephantorrhizol, is traditionally used to treat infectious diseases, including diarrhea. Research has validated its aqueous extract for antimicrobial and antidiarrhoeal activities. It inhibits bacterial and Candida strains, and in animal models, it has shown effectiveness against gastrointestinal issues, comparable to standard drugs (Saheed & Ashafa, 2017).

2. Wide Range of Biological Activities

Elephantorrhiza elephantina is known for its traditional remedy applications across various diseases and disorders. It's been scientifically shown to have anthelmintic, antibacterial, antifungal, anti-inflammatory, antinociceptive, antiplasmodial, antioxidant, antibabesial, and antirickettsial activities. This variety of biological activities highlights its potential in traditional medicine and the need for further research to fully understand its applications and efficacy (Maroyi, 2017).

3. Synthesis and Chemical Structure

The chemical synthesis of this compound involves introducing a hydroxy group at C-6 of catechin, a natural flavan-3-ol. This synthesis process is significant in understanding the chemical structure and potential pharmacological activities of this compound (Boyer et al., 2005).

4. Antioxidant and Antidiabetic Effects

Elephantorrhiza elephantina has demonstrated antioxidant and antidiabetic effects. Its extracts and fractions have shown effectiveness in inhibiting enzymes linked to diabetes and showed considerable antioxidative activities. This supports its traditional use and suggests potential as a natural agent for managing metabolic diseases (Moloi et al., 2021).

5. Potential Toxicity Assessment

Although used traditionally for various ailments, studies on Elephantorrhiza elephantina have also indicated potential toxicity at certain dose levels. This emphasizes the need for caution and more comprehensive safety assessments in its medicinal use (Maphosa et al., 2010).

6. Dermatological Relevance

Investigations into Elephantorrhiza elephantina for its antimicrobial properties against dermatologically relevant pathogens have validated some of its traditional uses, such as in treating acne vulgaris and ringworm. This highlights its potential in dermatological applications (Mabona et al., 2013).

7. Leaves as Alternative Medicinal Source

With over-utilization of its roots, Elephantorrhiza elephantina leaves have been proposed as an alternative. Research into its leaves for antidiabetic, antioxidant, and anti-inflammatory activities has been promising, suggesting the leaves as a sustainable alternative for medicinal use (Olaokun et al., 2020).

8. Veterinary Medicine Applications

Used as ethnoveterinary medicine, Elephantorrhiza elephantina has shown efficacy against gastrointestinal parasites in goats, highlighting its potential as an alternative to synthetic anthelmintics in veterinary medicine (Mazhangara et al., 2020).

properties

Molecular Formula

C15H14O8

Molecular Weight

322.27 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,6,7,8-pentol

InChI

InChI=1S/C15H14O8/c16-7-2-1-5(3-8(7)17)14-9(18)4-6-10(19)11(20)12(21)13(22)15(6)23-14/h1-3,9,14,16-22H,4H2/t9-,14+/m0/s1

InChI Key

PONGJRZSHJPTOF-LKFCYVNXSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O

synonyms

elephantorrhizol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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